molecular formula C20H25ClN4O2 B11201912 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide

Cat. No.: B11201912
M. Wt: 388.9 g/mol
InChI Key: GXWFTTYOYASNPW-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide is a chemical compound with a complex structure that includes a pyrimidine ring, an azepane ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the azepane ring, and the attachment of the chlorobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorobenzyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C20H25ClN4O2/c1-15-12-19(24-20(23-15)25-10-6-2-3-7-11-25)27-14-18(26)22-13-16-8-4-5-9-17(16)21/h4-5,8-9,12H,2-3,6-7,10-11,13-14H2,1H3,(H,22,26)

InChI Key

GXWFTTYOYASNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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